molecular formula C9H24Cl3N3O B6187994 2-[2-(4-methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride CAS No. 2639413-08-2

2-[2-(4-methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride

Cat. No.: B6187994
CAS No.: 2639413-08-2
M. Wt: 296.7
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Description

2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride is a chemical compound with a molecular formula of C9H22Cl3N3O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride typically involves the reaction of 2-(4-methylpiperazin-1-yl)ethanol with ethylene oxide, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring may be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving cell signaling and receptor binding.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: In the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-(4-Methylpiperazin-1-yl)ethylamine
  • 4-(2-Aminoethyl)-1-methylpiperazine

Comparison: Compared to its similar compounds, 2-[2-(4-methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride is unique due to its ethoxyethanamine moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research applications.

Properties

CAS No.

2639413-08-2

Molecular Formula

C9H24Cl3N3O

Molecular Weight

296.7

Purity

95

Origin of Product

United States

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